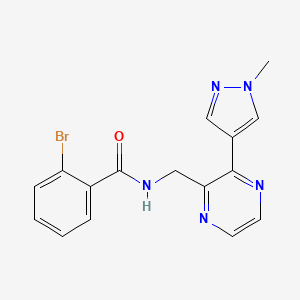

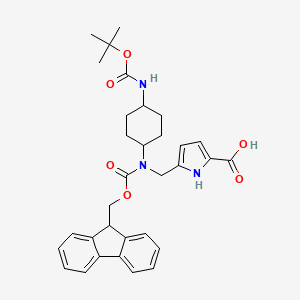

1-(4-methoxybenzyl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

カタログ番号 B2840715

CAS番号:

1798539-99-7

分子量: 324.44

InChIキー: WXMVJSGUPLJLMB-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a urea derivative, which means it contains a functional group with the pattern (NH2)C=O. Urea derivatives are often used in medicinal chemistry due to their bioactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an amine with an isocyanate or a carbamate. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The compound contains a tetrahydropyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms. It also has a thioether group (-S-) and a methoxybenzyl group attached to the urea functionality .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its molecular weight, the presence of polar groups, and the overall shape of the molecule .科学的研究の応用

Synthesis and Analysis

- Synthesis for Analytical Standards : 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, a variant of the compound, is used in synthesizing deuterium-labeled versions for use as internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis. This is crucial in pharmacokinetics studies for drug absorption and distribution (Liang et al., 2020).

Chemical Synthesis

- Synthesis of Furano and Pyrano Pyrimidinones (thiones) : The compound is utilized in one-pot diastereoselective three-component reactions with urea/thiourea and dihydrofuran/dihydro-2H-pyran for synthesizing furano and pyrano pyrimidinones (Ghorbani-Vaghei et al., 2015).

- Efficient Removal of Protecting Groups : In organic synthesis, specifically in the preparation of complex molecules, the compound's derivatives are used for the efficient removal of methoxybenzyl protecting groups under neutral conditions, preserving other functional groups (Oikawa et al., 1982).

Medicinal Chemistry

- Radiolabelling for PET Studies : A related compound, N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, was radiolabelled with carbon-11 for cerebral positron emission tomography (PET) studies, although its poor brain penetration limited its use (Vasdev et al., 2005).

Pharmaceutical Applications

- Synthesis of Anti-tumor Agents : In pharmaceutical research, the compound is involved in the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, which show significant effects against various cancer cell lines (Nassar et al., 2015).

Natural Product Derivatives

- Isolation from Natural Sources : Urea derivatives, including compounds related to 1-(4-methoxybenzyl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea, have been isolated from natural sources like Pentadiplandra brazzeana roots, indicating its presence and potential roles in natural products (Tsopmo et al., 1999).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-20-14-4-2-13(3-5-14)12-18-16(19)17-8-11-22-15-6-9-21-10-7-15/h2-5,15H,6-12H2,1H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMVJSGUPLJLMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCCSC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methoxybenzyl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-[4-(Cyclopropylcarbamoyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2840632.png)

![N-[Cyano(cyclohexyl)methyl]-1-cyclohexylpyrrolidine-3-carboxamide](/img/structure/B2840635.png)

![1-{[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2840636.png)

![(2E)-3-[4-Methoxy-3-(morpholin-4-ylsulfonyl)phenyl]acrylic acid](/img/structure/B2840645.png)

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2840650.png)

![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2840651.png)

![2-bromo-N-(3-{3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl)pyridine-4-carboxamide](/img/structure/B2840652.png)